Fmoc-O-methyl-D-Ser
Description
Contextualization within the Landscape of Protected Amino Acid Derivatives
The synthesis of peptides with a defined sequence is a cornerstone of biochemical and medicinal chemistry research. nbinno.com This process relies heavily on the use of protected amino acid derivatives, which are essential for controlling the reactivity of the various functional groups present in amino acids. nih.govspringernature.com The protection of the α-amino group, the C-terminal carboxylic acid, and reactive side chains is mandatory to prevent unwanted side reactions and polymerization during peptide synthesis. nih.govspringernature.com
These protecting groups are temporary modifications that mask a reactive site, allowing for the selective formation of peptide bonds in a stepwise manner. nbinno.com A wide variety of protecting groups have been developed, each with specific conditions for its removal, a concept known as orthogonality. This principle allows for the deprotection of one functional group without affecting others, which is crucial for the construction of complex peptide structures. nih.govspringernature.com Fmoc-O-methyl-D-Ser is a prime example of such a protected amino acid derivative, where the Fmoc group protects the α-amino group, and the methyl group protects the hydroxyl function of the serine side chain.
Significance of the Fmoc Strategy in Modern Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). nbinno.comcreative-peptides.com Introduced in the late 1970s, the Fmoc strategy offers a milder alternative to the older tert-butoxycarbonyl (Boc) method. nih.gov The key advantage of the Fmoc group is its lability to mild basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.org
This mild deprotection condition is compatible with a wide range of acid-sensitive side-chain protecting groups and linkers used to attach the peptide to the solid support. nih.gov This orthogonality is a major reason for the widespread adoption of Fmoc chemistry. nih.gov The Fmoc strategy is also highly amenable to automation, which has greatly accelerated the synthesis of long and complex peptides. creative-peptides.comamericanpeptidesociety.org The progress in Fmoc SPPS has been a significant driver in the development of synthetic peptides for research and therapeutic purposes. nih.gov
Table 1: Comparison of Fmoc and Boc Strategies in Peptide Synthesis
| Feature | Fmoc Strategy | Boc Strategy |
|---|---|---|
| α-Amino Protection | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butoxycarbonyl (Boc) |
| Deprotection Condition | Mild base (e.g., piperidine in DMF) americanpeptidesociety.org | Strong acid (e.g., trifluoroacetic acid - TFA) americanpeptidesociety.org |
| Side-Chain Protection | Acid-labile groups | Groups stable to strong acid, cleaved by harsher acids |
| Cleavage from Resin | Strong acid (e.g., TFA) lgcstandards.com | Strong acid (e.g., HF) |
| Advantages | Mild deprotection, compatibility with sensitive residues, automation-friendly creative-peptides.comnih.govamericanpeptidesociety.org | Useful for certain sequences prone to racemization under basic conditions americanpeptidesociety.org |
| Disadvantages | Potential for side reactions like aspartimide formation | Harsher conditions can lead to peptide degradation americanpeptidesociety.org |
Rationale for the Incorporation of D-Amino Acids in Advanced Peptide Design
While proteins in nature are almost exclusively composed of L-amino acids, the incorporation of their mirror-image counterparts, D-amino acids, into synthetic peptides offers significant advantages. lifetein.com One of the primary benefits is enhanced proteolytic stability. lifetein.com Peptides containing D-amino acids are more resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. lifetein.com This increased stability can significantly prolong the half-life of peptide-based drugs in the body. nih.gov
Furthermore, the introduction of D-amino acids can induce specific secondary structures, such as turns and helices, which can be crucial for biological activity. rsc.org By altering the peptide's conformation, D-amino acids can influence its binding affinity and selectivity for its target receptor. mdpi.com While simply replacing an L-amino acid with its D-enantiomer can sometimes disrupt binding, strategic incorporation can lead to peptides with improved pharmacological profiles. nih.gov
Overview of the Research Trajectory for O-Methylated Serine Derivatives
O-methylated serine derivatives, such as this compound, are valuable tools in peptide synthesis for several reasons. The methylation of the serine hydroxyl group prevents potential side reactions that can occur with the free hydroxyl group, such as O-acylation during coupling steps. This protection also enhances the stability of the serine residue under various reaction conditions. chemimpex.com
Research has focused on developing efficient synthetic routes to optically pure O-methyl-serine derivatives. acs.org These derivatives are then utilized as building blocks in the synthesis of peptides where the modification of the serine side chain is desired. chemimpex.com For instance, the O-methyl group can influence the peptide's solubility and conformational properties. chemimpex.com Recent research has also explored late-stage modification of serine residues within a peptide, highlighting the ongoing interest in creating diverse peptide structures. acs.org The synthesis of peptide thioesters, important intermediates for chemical ligation, has also been achieved using serine as a key residue. nih.gov Furthermore, the incorporation of N-methylated amino acids, a related modification, has been shown to improve the metabolic stability and membrane permeability of peptides. nih.gov
Table 2: Properties of Fmoc-O-methyl-L-serine
| Property | Value |
|---|---|
| Molecular Formula | C19H19NO5 |
| Molecular Weight | 341.36 g/mol |
| Appearance | White powder |
| Melting Point | 141-144 °C |
| Purity (HPLC) | ≥ 99% |
| Application | Peptide synthesis sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWAFELGMGZCHL-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208514 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279032-69-7 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1279032-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc O Methyl D Ser and Its Peptide Incorporation
Synthesis of the Fmoc-O-methyl-D-Ser Building Block
The synthesis of the this compound monomer is a multi-step process that requires careful control of stereochemistry and the strategic use of protecting groups to prevent unwanted side reactions. The process begins with the generation of a suitable O-methyl-D-serine precursor, followed by the protection of the alpha-amino group with the fluorenylmethyloxycarbonyl (Fmoc) moiety.
Stereoselective Synthetic Pathways to O-Methyl-D-Serine Precursors
The creation of O-methyl-D-serine with high enantiomeric purity is fundamental. Several synthetic strategies can be employed, starting from D-serine or its derivatives, ensuring the D-configuration is preserved throughout the synthesis.
One effective and environmentally conscious method involves an acid-assisted reaction using dimethyl carbonate (DMC). This approach has been shown to achieve O-methylation with high yields and selectivity, crucially with no risk of racemization or epimerization at the chiral center. rsc.org
Alternative routes for the O-methylation of N-protected D-serine esters have also been established. For instance, the synthesis of N-Cbz-O-methyl-D-serine methyl ester can be achieved via two primary pathways:
Mitsunobu Reaction : This method involves treating an N-protected D-serine ester with methanol (B129727) under Mitsunobu conditions. It has been reported to provide good yields, around 79%, after chromatographic purification. vulcanchem.com
Mesylation-Substitution : This two-step process begins with the conversion of the hydroxyl group to a mesylate, which is a good leaving group. Subsequent nucleophilic substitution with methanolate ions yields the desired O-methyl ether. vulcanchem.com While this route avoids the use of Mitsunobu reagents, it can be complicated by competing elimination side reactions, leading to slightly lower yields of 60-70%. vulcanchem.com
The synthesis can also begin with the stereoselective formation of a D-serine precursor itself. A hetero Diels-Alder reaction between a 2-aza-3-trimethylsilyloxy-1,3-diene and an aldehyde can produce tetrahydrooxazin-4-ones, which are useful intermediates for the synthesis of α-amino-β-hydroxy acids like D-serine methyl ester. researchgate.net Once the D-serine core is established, O-methylation can proceed via one of the methods described above.
Nα-Fmoc Protection Strategies for D-Serine Analogs and Optimization of Reaction Conditions
Once the O-methyl-D-serine precursor is obtained, the alpha-amino group (Nα) is protected with the base-labile Fmoc group. This is a critical step for its application in standard Fmoc-based SPPS. The most common reagent for this transformation is 9-fluorenylmethyl-chloroformate (Fmoc-Cl). tsijournals.com
Optimization of the reaction conditions is crucial for achieving high yields and purity. The pH of the reaction medium is a key parameter; the Fmoc-Cl protection of D-serine requires a pH greater than 8 to proceed efficiently. However, at a pH above 11, the protecting group itself can become sensitive. tsijournals.com The reaction is typically carried out in the presence of a base, such as sodium carbonate or a tertiary amine, in a solvent mixture like dioxane/water or DMF. tsijournals.comrsc.org
The industrialization of peptide synthesis has led to significant improvements in the quality of commercially available Fmoc-protected amino acids. nih.gov However, the introduction of the Fmoc group is not without potential challenges. To ensure the final product is of high purity, suitable for peptide synthesis, careful control of the reaction and purification are necessary. nih.gov
Control of Impurity Formation and Side Reactions during Building Block Preparation
Several side reactions can occur during the synthesis of the this compound building block, leading to impurities that can complicate subsequent peptide synthesis.
During O-methylation:
β-Elimination : When synthesizing serine derivatives, particularly under basic conditions or when using activating agents for the hydroxyl group (like mesylation), β-elimination to form dehydroalanine (B155165) derivatives is a significant risk. vulcanchem.com
Competing N-methylation : Direct methylation attempts on unprotected serine can lead to a mixture of N-methylated, O-methylated, and N,O-dimethylated products. vulcanchem.com This highlights the importance of a proper protecting group strategy, typically protecting the amine before methylating the hydroxyl group.
During Nα-Fmoc protection:
Dipeptide/Tripeptide Formation : If the carboxylic acid of the amino acid is not adequately protected or controlled, oligomerization can occur during the Fmoc protection step. nih.gov
Lossen Rearrangement : When Fmoc-OSu (N-hydroxysuccinimide ester) is used as the acylation agent, a side reaction known as the Lossen rearrangement can occur, leading to the formation of β-alanine impurities. researchgate.net The use of more stable reagents like Fmoc-OASUD has been developed to circumvent this issue. researchgate.net
Racemization : While urethane-based protecting groups like Fmoc are designed to suppress racemization, it can still occur under non-optimal conditions. nih.gov However, certain modern methylation methods, such as the acid-assisted DMC reaction, have been shown to proceed with no racemization. rsc.org
Careful selection of synthetic routes, protecting groups, and reaction conditions is therefore essential to minimize these side reactions and ensure the high purity of the final this compound building block. nih.gov
Solid-Phase Peptide Synthesis (SPPS) with this compound
The incorporation of this compound into a growing peptide chain on a solid support presents unique challenges. The O-methyl group, while smaller than the commonly used tert-butyl (tBu) group, still introduces steric hindrance around the reaction center. This hindrance, combined with the D-configuration, can slow down the kinetics of the coupling reaction, necessitating optimized protocols.
Optimization of Amino Acid Coupling Efficiency for this compound Residues
The steric bulk adjacent to the carboxyl group can significantly impede the acylation step in SPPS. biorxiv.org For sterically hindered amino acids, standard coupling times may be insufficient to achieve complete reaction, leading to deletion sequences in the final peptide product. sioc-journal.cn
Several strategies can be employed to enhance coupling efficiency:
Extended Reaction Times : Simply increasing the duration of the coupling step can often improve yields for hindered residues.
Repetitive Couplings : Performing the coupling step two or three times (double or triple coupling) with fresh reagents can help ensure that all free amino groups on the resin are acylated. sioc-journal.cn
Research on the synthesis of Coibamide A, a natural product containing multiple N-methylated amino acids, provides relevant insights. During its synthesis, the coupling of Fmoc-Ser(Me)-OH was reported to be successfully completed using a DIC/HOAt reagent system. mdpi.comnih.gov This indicates that with the right choice of reagents, even challenging serine derivatives can be efficiently incorporated.
Evaluation of Coupling Reagents and Additives (e.g., HBTU, HATU, DIC/HOAt)
The choice of coupling reagent is paramount for the successful incorporation of sterically demanding and racemization-prone amino acids like this compound. The reagents work by converting the amino acid's carboxylic acid into a more reactive species (an active ester) that readily reacts with the free amine of the peptide chain.
Common Coupling Reagents:
Carbodiimides (e.g., DIC) : N,N'-Diisopropylcarbodiimide (DIC) is a widely used activating agent. It is often used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to form an active ester, which accelerates coupling and, crucially, suppresses racemization. researchgate.netpeptide.com The combination of DIC/HOAt under non-basic conditions has been shown to be effective for coupling Fmoc-Ser(Me)-OH successfully and without epimerization, even when the reaction does not proceed to completion quickly. mdpi.comnih.gov
Aminium/Uronium Salts (e.g., HBTU, HATU) : These reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient and react rapidly. researchgate.net HATU is generally considered more reactive than HBTU and is often preferred for difficult couplings. researchgate.netpeptide.com However, their activation requires the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This basic environment can increase the risk of epimerization, especially for sensitive residues. bachem.com For example, coupling Fmoc-Ser(tBu)-OH with HBTU or HATU can lead to significant epimerization. mdpi.com Similarly, using HATU/DIPEA for the coupling of a methylated serine derivative led to partial epimerization due to the slow reaction under basic conditions. mdpi.comnih.gov
The following table summarizes the performance of various coupling reagents, particularly concerning sensitive or sterically hindered serine derivatives.
| Coupling Reagent/System | Amino Acid Derivative | Key Findings | Reference |
|---|---|---|---|
| HBTU, HATU, PyBOP, DCC | Fmoc-Ser(tBu)-OH | Caused significant epimerization. | mdpi.com |
| DEPBT | Fmoc-Ser(tBu)-OH | Produced low epimerization but with reduced reaction efficiency. | mdpi.com |
| HATU/DIPEA | MeSer(Me) | Resulted in partial epimerization (diastereomer excess = 72:28) due to slow reaction under basic conditions. | mdpi.comnih.gov |
| DIC/HOAt | Fmoc-Ser(Me)-OH | Coupling was successful with no epimerization observed, though the reaction was not fully complete. | mdpi.comnih.gov |
Based on these findings, for incorporating this compound, a coupling system that avoids strong bases, such as DIC in combination with an additive like HOAt or OxymaPure, is preferable to minimize the risk of racemization. mdpi.comnih.gov If aminium/uronium reagents are used, careful optimization of the base type and concentration is necessary to balance reactivity with the preservation of chiral integrity.
Kinetic Studies of this compound Coupling Reactions
While specific kinetic data for the coupling of this compound is not extensively detailed in the provided search results, general principles of Fmoc-SPPS kinetics apply. The rate of the coupling reaction is influenced by several factors, including the activation method, the coupling reagents, the solvent, and the steric hindrance of both the incoming amino acid and the N-terminal of the resin-bound peptide.
For instance, studies on Fmoc-amino acid couplings often utilize reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to form an active ester, which then reacts with the free amine of the peptide chain. The reaction times for standard amino acid couplings at room temperature are typically aimed to be between 60 to 90 minutes for completion. rsc.org The specific kinetics of this compound would be expected to be comparable to other sterically non-demanding amino acids.
Factors that can influence coupling kinetics include:
Activation Reagent: The choice of activating agent (e.g., HATU, HBTU, DIC/HOBt) significantly impacts the rate of active ester formation and subsequent acylation.
Steric Hindrance: The relatively small methyl group on the serine side chain of this compound is not expected to pose significant steric hindrance compared to bulkier protecting groups.
Reaction Temperature: Increasing the reaction temperature can accelerate coupling rates, although this also increases the risk of side reactions like racemization. researchgate.net
Influence of Solvent Systems on Coupling Performance
The choice of solvent is critical for successful SPPS, as it must facilitate both the coupling and deprotection steps. acs.org The solvent needs to effectively swell the resin support and dissolve the reagents. rsc.org N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are the most commonly used solvents in Fmoc-SPPS due to their excellent solvating properties for protected amino acids, reagents, and the growing peptide chain, as well as their ability to swell the polystyrene-based resins. rsc.orgscholaris.ca
The polarity of the solvent system plays a crucial role. While coupling reactions can be efficient in less polar solvents, Fmoc deprotection is generally more efficient in polar solvents. acs.org This dichotomy often necessitates a compromise in solvent choice or the use of different solvent systems for each step, which can add complexity to the synthesis process. acs.orgresearchgate.net For example, a binary mixture of DMSO and toluene (B28343) has been explored to suppress epimerization during microwave-assisted SPPS. rsc.org The efficiency of this compound coupling will be dependent on its solubility and the solubility of the growing peptide chain in the chosen solvent system. In cases of poor solubility, which can hinder reaction kinetics, alternative or mixed solvent systems may be required. nih.gov
Methodologies for Fmoc Deprotection in this compound Containing Sequences
The removal of the Fmoc protecting group is a critical step in the iterative cycle of SPPS. This is typically achieved through a base-mediated β-elimination mechanism. chempep.comresearchgate.net
Comparative Analysis of Base-Labile Protecting Group Removal Reagents (e.g., Piperidine (B6355638), 4-Methylpiperidine (B120128), DBU)
The most common reagent for Fmoc deprotection is a solution of piperidine in DMF, typically at a concentration of 20%. researchgate.netgoogle.com However, several other bases and formulations have been investigated to optimize deprotection and minimize side reactions.
Piperidine: It is highly effective for Fmoc removal due to its ability to both act as a base to initiate the elimination and as a nucleophile to scavenge the resulting dibenzofulvene (DBF) byproduct, preventing its reaction with the newly liberated N-terminal amine. acs.org
4-Methylpiperidine (4-MP): This reagent has been shown to have similar kinetic parameters for Fmoc removal as piperidine. researchgate.net Studies have demonstrated that 4-MP can be a suitable substitute for piperidine, potentially offering advantages in terms of reduced toxicity and better handling properties in automated synthesizers. researchgate.netmdpi.com Comparative studies have shown that for the synthesis of several peptides, the yields and purity obtained using 4-methylpiperidine are comparable to those achieved with piperidine. mdpi.com
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can be used for Fmoc deprotection, often at lower concentrations (1-5%) in DMF. chempep.com While it is highly reactive for deprotection, it does not scavenge the DBF byproduct. Therefore, a scavenger, such as piperidine, must be included in the deprotection solution to prevent irreversible capping of the peptide chain by DBF. chempep.com DBU can be particularly useful for overcoming incomplete deprotection in difficult sequences. iris-biotech.de
Piperazine: Used at a lower concentration than piperidine due to solubility, it has also been shown to be a viable alternative. mdpi.com
Pyrrolidine: Identified as an efficient base for Fmoc removal in less polar solvent systems. acs.org
The choice of deprotection reagent can be influenced by the specific peptide sequence and the desired synthesis conditions.
Strategies to Mitigate Undesirable Side Reactions during Deprotection
The basic conditions required for Fmoc deprotection can promote several side reactions, which can impact the purity and yield of the final peptide.
Aspartimide Formation: This is a significant side reaction that can occur when an aspartic acid residue is present in the peptide sequence, particularly when followed by amino acids like glycine (B1666218), asparagine, or serine. scholaris.cairis-biotech.de The peptide backbone nitrogen attacks the side-chain ester of the aspartate, forming a five-membered succinimide (B58015) ring. This can lead to racemization and the formation of β- and α-peptides upon ring opening. ub.edu Strategies to mitigate this include the use of bulky side-chain protecting groups for aspartic acid or the addition of HOBt to the piperidine deprotection solution. chempep.com
Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, where the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. chempep.comacs.org This is particularly problematic for sequences containing proline at the C-terminus. iris-biotech.de Using dipeptide building blocks or alternative deprotection reagents like tert-butyl ammonium (B1175870) fluoride (B91410) (TBAF) can help to reduce DKP formation. iris-biotech.de
Piperidinyl-Alanine Formation: This can occur with C-terminal cysteine residues where base-catalyzed β-elimination forms dehydroalanine, which then reacts with piperidine. iris-biotech.de
Racemization: While the Fmoc group itself suppresses racemization during coupling, certain conditions can still lead to epimerization, especially with sensitive amino acids like cysteine and histidine. nih.gov
Microwave-Assisted SPPS for Enhanced this compound Incorporation
Microwave-assisted SPPS has emerged as a powerful technique to accelerate peptide synthesis. luxembourg-bio.com By using microwave energy to heat the reaction mixture, both the coupling and deprotection steps can be significantly shortened, often reducing the time per cycle from hours to minutes. rsc.orgrsc.org
The application of microwave heating at temperatures around 60-75°C has been shown to be highly efficient for the synthesis of "difficult" or long peptide sequences. researchgate.netnih.gov For the incorporation of this compound, microwave assistance would be expected to increase the rate of coupling, potentially leading to higher efficiency and reduced reaction times. Studies have shown that microwave-assisted SPPS can be successfully applied to the synthesis of peptides containing serine residues with low levels of enantiomerization. researchgate.net
However, the use of elevated temperatures also requires careful consideration of potential side reactions. While microwave heating can improve coupling efficiency, it can also increase the risk of racemization for certain amino acids, such as cysteine. researchgate.net Therefore, optimizing the temperature and reaction times is crucial. For glycopeptides containing O-linked glycans on serine, which are structurally similar to O-methyl-serine, microwave heating has been successfully used, suggesting its applicability for this compound incorporation. luxembourg-bio.com
| Synthesis Step | Conventional SPPS (Room Temp) | Microwave-Assisted SPPS (60-80°C) |
| Coupling Time | 60 - 120 minutes | 5 - 20 minutes |
| Deprotection Time | 10 - 20 minutes | 3 - 5 minutes |
| Overall Cycle Time | > 2 hours | ~30 minutes |
This table provides a general comparison; specific times may vary based on the peptide sequence and reagents used.
Advanced Linker Chemistry and Cleavage Strategies for Protected Peptides
The choice of linker is fundamental in SPPS as it anchors the growing peptide chain to the solid support and dictates the conditions for the final cleavage, determining the C-terminal functionality of the peptide (e.g., acid or amide). peptide.com For the synthesis of protected peptide fragments containing this compound, linkers that allow for mild cleavage conditions are required to keep the side-chain protecting groups intact.
Highly Acid-Labile Linkers: Linkers such as the 2-chlorotrityl chloride (2-CTC) resin are commonly used for the synthesis of protected peptide acids. researchgate.netsigmaaldrich.com Peptides can be cleaved from these resins under very mild acidic conditions, such as with a mixture of acetic acid/trifluoroethanol/dichloromethane (TFE/DCM) or dilute trifluoroacetic acid (TFA), which preserves most acid-labile side-chain protecting groups. researchgate.netacs.org
"Safety-Catch" Linkers: These linkers are stable to both the acidic and basic conditions of SPPS but can be activated by a specific chemical transformation, allowing for subsequent cleavage under mild conditions. nih.gov For example, a sulfoxide-based linker can be reduced to a more labile sulfide, which can then be cleaved with acid. mdpi.com Another type involves a linker that becomes labile to base after an oxidation step. nih.gov These strategies provide an additional level of orthogonality for complex syntheses.
Hydrazine Linkers: These linkers can be used to generate protected peptide hydrazides, which are valuable intermediates for the synthesis of larger peptides via fragment condensation. Cleavage is typically performed under mild oxidative conditions. sigmaaldrich.com
Backbone Amide Linkers (BAL): This approach anchors the peptide to the resin via a backbone nitrogen atom. This allows for the synthesis of C-terminally modified peptides. Cleavage from some BAL linkers can be achieved with 1-5% TFA, yielding protected peptide fragments. acs.org
The final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is most commonly achieved with a strong acid, typically 95% aqueous TFA. chempep.com This cocktail often includes "scavengers" such as water, triisopropylsilane (B1312306) (TIS), or 1,2-ethanedithiol (B43112) (EDT) to trap the reactive carbocations generated from the cleavage of protecting groups and the linker, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. sigmaaldrich.com The methyl ether of O-methyl-D-serine is stable to these standard cleavage conditions.
Solution-Phase Synthetic Approaches Involving this compound
Solution-phase peptide synthesis (SPPS) remains a critical methodology, particularly for the large-scale production of peptides and for segments that are difficult to assemble on a solid support. The use of protected amino acid derivatives, such as this compound, is central to these strategies. In solution, peptide fragments can be synthesized and purified before being combined to form the final, larger peptide chain. google.comelte.hu This approach can circumvent problems encountered in solid-phase synthesis, such as aggregation. peptide.com
Fragment condensation is a powerful strategy in solution-phase synthesis that involves the coupling of pre-synthesized, protected peptide fragments. google.comacs.org This approach is often more efficient than the stepwise addition of single amino acids for creating long peptides. acs.org The success of fragment condensation relies on the availability of pure, protected peptide fragments with either an activated C-terminus (acyl-donors) or a free N-terminus (acyl-acceptors). acs.org
This compound would be incorporated into a peptide fragment, which is then used in a subsequent condensation step. The synthesis of such a fragment would typically be performed in a stepwise manner in solution. The Fmoc group serves as the temporary N-terminal protecting group, removed by a base like piperidine, while the O-methyl group on the D-serine side chain is a permanent protecting group, stable to the conditions of both Fmoc-deprotection and peptide coupling.
The general process for using a fragment containing this compound in a condensation strategy is as follows:
Fragment Synthesis : A peptide segment containing the O-methyl-D-Serine residue is synthesized. For instance, a dipeptide or tripeptide fragment is prepared.
Deprotection : Depending on whether the fragment is to be the N-terminal or C-terminal part of the new, larger peptide, either the N-terminal Fmoc group or a C-terminal ester protecting group is selectively removed.
Coupling : The deprotected fragment is then coupled with another protected peptide fragment in solution. This key condensation step is performed using coupling reagents designed to facilitate amide bond formation while minimizing racemization. peptide.com For example, a protected N-terminal fragment can be activated and then added to a resin-bound C-terminal fragment, or both fragments can be coupled entirely in solution. google.com
This methodology allows for the efficient construction of complex peptide backbones where specific, non-standard amino acids like O-methyl-D-Serine are required. While direct literature examples detailing the use of this compound in fragment condensation are not prevalent, the strategy is widely applied using similarly protected derivatives like Fmoc-D-Ser(tBu). google.com
The glycosylation of serine is a critical post-translational modification, and the synthesis of glycopeptides often involves the use of pre-glycosylated Fmoc-serine building blocks. thieme-connect.de Stereoselective control during the formation of the O-glycosidic bond is a significant challenge. diva-portal.org Various methods have been developed to control the anomeric configuration (α or β) during the glycosylation of Fmoc-serine derivatives. nih.govacs.org
One effective strategy involves the Koenigs-Knorr type glycosylation of an activated Fmoc-serine acceptor, such as Nα-Fmoc-Ser-OPfp, with a protected glycosyl donor. nih.gov The choice of promoter has been shown to direct the stereochemical outcome. For example, using silver perchlorate (B79767) (AgClO₄) as a promoter at low temperatures (-40 °C) can favor the formation of the α-isomer. nih.gov In contrast, employing a combination of silver carbonate and silver perchlorate (Ag₂CO₃/AgClO₄) at room temperature can lead exclusively to the β-isomer. nih.gov
Another approach utilizes different activators and glycosyl donors. The use of a perbenzylated methoxyacetate (B1198184) donor activated by tin(II) triflate (Sn(OTf)₂) has been used for the high-yield, stereoselective glycosylation of Fmoc-Ser-OMe. thieme-connect.de Furthermore, α-selective glycosylation of Fmoc-Ser-OBn has been achieved using an N-(phenyl)trifluoroacetimidate donor with trimethylsilyl (B98337) triflate (TMSOTf) as a promoter, which yielded the α-configured product without detectable formation of the β-anomer. acs.org
While these methods apply to creating a C-O-sugar bond rather than the C-O-methyl bond in this compound, they highlight the sophisticated chemical strategies available for modifying the serine side chain within an Fmoc-protected framework. Iron-catalyzed aminoglycosylation has also been explored for N-Fmoc serine acceptors, which resulted in single diastereomeric products, although challenges with solubility under cryogenic conditions were noted. acs.org
Table 1: Stereoselective Glycosylation of Fmoc-Serine Derivatives
| Fmoc-Serine Derivative | Glycosyl Donor | Promoter/Catalyst | Conditions | Predominant Stereoisomer | Yield | Reference |
| Nα-Fmoc-Ser-OPfp | Protected β-D-Gal(1-3)-D-GalN₃ synthon | AgClO₄ | -40 °C | α (α:β = 5:1) | Quantitative | nih.gov |
| Nα-Fmoc-Ser-OPfp | Protected β-D-Gal(1-3)-D-GalN₃ synthon | Ag₂CO₃/AgClO₄ | Room Temp | β | Excellent | nih.gov |
| Fmoc-Ser-OBzl / Fmoc-Ser-OMe | Perbenzylated methoxyacetate | Sn(OTf)₂ | Not specified | Not specified | High | thieme-connect.de |
| Fmoc-Ser-OBn | N-(phenyl)trifluoroacetimidate donor | TMSOTf (0.2 equiv) | -50 °C | α | 75% | acs.org |
| N-Fmoc serine acceptor | 3,4-di-O-acetyl-6-O-TBS-d-galactal | Iron catalyst | Cryogenic | Single diastereomer | Low | acs.org |
Stereochemical Integrity and Racemization Studies During Fmoc O Methyl D Ser Peptide Synthesis
Mechanisms of Racemization and Epimerization in Serine-Containing Sequences
Racemization in peptide synthesis primarily occurs through two main mechanisms mdpi.combachem.combibliomed.orgrsc.org. The first mechanism involves the direct abstraction of the α-proton by a base, leading to the formation of an enolate intermediate. This intermediate, being planar at the α-carbon, can be reprotonated from either face, resulting in a mixture of enantiomers or epimers mdpi.combibliomed.org. The second and often more significant mechanism involves the formation of an oxazol-5(4H)-one (azlactone) intermediate. This occurs when the activated carboxyl group of an amino acid residue reacts intramolecularly with the amino group, facilitated by a base or coupling reagent. The resulting oxazolone (B7731731) ring is planar, and subsequent nucleophilic attack by an amine can lead to epimerization mdpi.combachem.comresearchgate.net.
Serine residues, particularly when their hydroxyl group is unprotected or modified, can be prone to racemization. While the O-methyl group in Fmoc-O-methyl-D-Ser serves as a protecting group for the hydroxyl functionality, the general mechanisms for α-carbon epimerization remain relevant. The activation of the carboxyl group is a key step that renders the α-proton more acidic and susceptible to abstraction, or facilitates the formation of the oxazolone intermediate mdpi.combibliomed.org. The presence of the O-methyl group might influence the electronic environment around the α-carbon, potentially affecting its susceptibility to proton abstraction or oxazolone formation compared to unprotected serine or other protected derivatives. However, specific studies detailing the unique mechanistic nuances of this compound in this regard are limited in the provided search results, which tend to discuss general serine or glycosylated serine epimerization nih.govmdpi.com.
Strategies for Suppression of Racemization
Controlling racemization during peptide synthesis is paramount for achieving high-purity peptides. Several strategies have been developed and are applicable to the synthesis involving this compound.
Optimization of Coupling Reagent and Base Combinations
The selection of coupling reagents and bases plays a critical role in minimizing racemization. Carbodiimide-based coupling reagents (e.g., DIC, DCC) often require additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization by forming less reactive activated esters bachem.comresearchgate.nethighfine.com. Newer coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluorophosphate), are also widely used and often combined with bases like DIPEA (N,N-diisopropylethylamine) or NMM (N-methylmorpholine) bachem.comnih.gov.
Studies have indicated that certain combinations are more prone to racemization. For instance, using strong bases like NMM with reagents like HATU can lead to increased epimerization, especially with serine derivatives nih.gov. Conversely, weaker or sterically hindered bases such as 2,4,6-collidine or TMP (2,4,6-trimethylpyridine) have been recommended to reduce racemization bachem.comnih.gov. The development of "racemization-free" coupling reagents, such as certain ynamides, also offers advanced strategies for preserving stereochemical integrity rsc.orgacs.org. The specific optimal combination for this compound would require empirical testing, but general principles suggest using milder bases and efficient coupling reagents with racemization suppressants.
Influence of Reaction Temperature and Duration on Epimerization Control
Reaction temperature and duration are significant factors influencing the rate of racemization. Lower reaction temperatures generally lead to reduced rates of epimerization, as they slow down the kinetic processes involved in proton abstraction and intermediate formation mdpi.compeptide.com. Conversely, prolonged reaction times or elevated temperatures can increase the likelihood of racemization occurring. Therefore, optimizing these parameters by conducting couplings at reduced temperatures (e.g., 0°C or room temperature) and for the minimum necessary duration can help maintain stereochemical purity mdpi.compeptide.com. Specific kinetic studies on this compound would be needed to define precise temperature and time windows for optimal coupling with minimal epimerization.
Advanced Applications of Fmoc O Methyl D Ser in Chemical Biology and Drug Discovery
Design and Synthesis of Peptides with Tailored Properties
The precise control over a peptide's three-dimensional structure and its metabolic stability are paramount for its biological function and therapeutic efficacy. Fmoc-O-methyl-D-Serine serves as a valuable building block in solid-phase peptide synthesis (SPPS) to achieve these desired characteristics. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for a robust and widely used strategy for the stepwise assembly of amino acids into a peptide chain.
Modulation of Peptide Conformation and Biological Activity through D-Amino Acid Incorporation
The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly influence the conformational landscape of a peptide. The incorporation of a D-amino acid, such as D-serine, can induce localized changes in the peptide backbone, leading to the formation of specific secondary structures like β-turns or disrupting helical arrangements. This conformational control is critical for optimizing the interaction of the peptide with its biological target, such as a receptor or enzyme.
The altered stereochemistry at the α-carbon of the D-serine residue can lead to peptides with enhanced biological activity compared to their all-L-amino acid counterparts. This is often attributed to the D-amino acid forcing the peptide into a bioactive conformation that more closely mimics the binding epitope required for receptor activation or inhibition. Furthermore, the presence of D-amino acids can confer resistance to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This increased proteolytic stability is a crucial factor in enhancing the in vivo half-life of peptide-based drugs.
Table 1: Impact of D-Amino Acid Incorporation on Peptide Properties
| Property | Effect of D-Amino Acid Incorporation | Rationale |
| Conformation | Induces specific secondary structures (e.g., β-turns), alters helical propensity. | The different spatial arrangement of the side chain disrupts typical L-amino acid-driven folding patterns. |
| Biological Activity | Can be enhanced, reduced, or altered. | The modified conformation can lead to improved or hindered binding to biological targets. |
| Proteolytic Stability | Significantly increased. | Proteases are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids. |
Influence of O-Methylation on Peptide Stability and Pharmacological Profiles
Modification of amino acid side chains is another key strategy for fine-tuning peptide properties. The O-methylation of the serine hydroxyl group in Fmoc-O-methyl-D-Serine introduces a methyl ether functionality. This modification can have several beneficial effects on the resulting peptide's stability and pharmacological profile.
The methyl group can sterically shield the adjacent peptide bonds from enzymatic cleavage, further contributing to the peptide's resistance to proteolysis. This enhanced stability, in conjunction with the resistance provided by the D-amino acid configuration, can significantly prolong the peptide's circulation time in the body, allowing for less frequent administration.
Development of Therapeutic Peptides and Peptidomimetics
The unique properties conferred by Fmoc-O-methyl-D-Serine make it a valuable component in the development of therapeutic peptides and peptidomimetics for a range of diseases.
Contributions to Neuroscience Research: Neurotransmitter Systems and Neurological Disorders
D-serine itself is an important endogenous neuromodulator, acting as a co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors in the central nervous system. chemimpex.com This intrinsic biological role makes D-serine and its derivatives, including O-methylated forms, attractive for the design of neuropeptides and peptidomimetics targeting neurological disorders. The incorporation of Fmoc-O-methyl-D-Serine into peptide sequences allows for the creation of analogs of endogenous neuropeptides with enhanced stability and potentially altered receptor subtype selectivity.
Research in this area focuses on developing peptides that can modulate neurotransmitter systems implicated in conditions such as schizophrenia, chronic pain, and neurodegenerative diseases. The enhanced stability of peptides containing O-methyl-D-serine is particularly advantageous for central nervous system targets, as it can potentially improve their ability to cross the blood-brain barrier and exert their effects over a longer duration.
Applications in Cancer Research and Other Biomedical Fields
In the field of oncology, the development of peptides that can selectively target cancer cells or disrupt cancer-related signaling pathways is a major area of research. The incorporation of Fmoc-O-methyl-D-Serine can enhance the stability of these peptides against the high proteolytic activity often found in the tumor microenvironment. While specific applications of Fmoc-O-methyl-D-Serine in cancer research are still emerging, the use of its L-isomer counterpart, Fmoc-O-methyl-L-serine, has been noted in the development of therapeutic peptides for cancer. This suggests a strong potential for the D-isomer in similar applications, leveraging its enhanced stability.
The principles of using this modified amino acid to improve peptide stability and activity are broadly applicable to other biomedical fields where peptide-based therapeutics are being explored, including metabolic diseases and infectious diseases.
Bioconjugation Chemistry and Site-Specific Labeling
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental technology in drug delivery, diagnostics, and basic research. The ability to attach payloads such as imaging agents, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) to a specific site on a peptide is crucial for developing advanced therapeutics and diagnostic tools.
While the serine side chain itself can be a target for bioconjugation, the use of a protected and modified amino acid like Fmoc-O-methyl-D-Serine during synthesis allows for precise control over the labeling site. The O-methyl group is generally stable during peptide synthesis and cleavage. Although not a conventional reactive handle for bioconjugation, its presence can direct labeling to other, more reactive, functionalities incorporated elsewhere in the peptide sequence.
More advanced strategies could involve the development of methods to selectively de-methylate the O-methyl group post-synthesis to reveal a reactive hydroxyl group at a specific position for subsequent conjugation. The use of Fmoc-O-methyl-L-serine in bioconjugation processes has been reported, indicating the utility of this type of modified amino acid in creating targeted drug delivery systems. The D-isomer would offer the added benefit of increased stability of the final bioconjugate.
Protein Engineering and Functional Modulation
The strategic incorporation of unnatural amino acids is a cornerstone of modern protein engineering, enabling the design of proteins and peptides with novel or enhanced properties. chemimpex.com Fmoc-O-methyl-D-Ser serves as a valuable building block in this field, primarily for modulating the functional characteristics of synthetic peptides. Its utility stems from two key structural features: the D-configuration of its α-carbon and the methylation of its side-chain hydroxyl group.
The introduction of a D-amino acid into a peptide sequence composed of natural L-amino acids fundamentally alters its local and global conformation. This stereochemical perturbation can be leveraged to modulate biological activity. For instance, replacing an L-amino acid with its D-enantiomer can disrupt critical hydrogen-bonding networks or side-chain interactions necessary for receptor binding or enzymatic activity, providing a powerful tool for structure-activity relationship (SAR) studies.
Furthermore, the O-methyl group provides a stable, non-reactive side chain that is sterically similar to serine but incapable of acting as a hydrogen bond donor or acceptor. This allows researchers to probe the functional importance of the serine hydroxyl group. If a peptide retains its activity after replacing a serine residue with O-methyl-serine, it suggests the hydroxyl group's hydrogen-bonding capability is not essential for function at that position. Conversely, a loss of activity highlights the critical role of the hydroxyl moiety. This approach aids in designing proteins with enhanced stability or altered activity for various biotechnological applications. chemimpex.com
Synthesis of Unnatural Amino Acid Derivatives and Non-Peptidic Analogs
This compound is not only incorporated directly into peptides but also serves as a versatile chiral starting material for the synthesis of more complex and diverse unnatural amino acids. The core structure of serine provides a valuable three-carbon scaffold that can be chemically elaborated into a wide array of novel building blocks for drug discovery and chemical biology. princeton.edu
A common strategy involves converting the serine backbone into a more reactive intermediate, such as a β-bromoalanine derivative. This intermediate can then participate in cross-coupling reactions with various partners. For example, metallaphotoredox catalysis has been successfully employed to couple serine-derived bromoalkyl intermediates with a diverse set of aryl halides. princeton.edu This methodology allows for the synthesis of optically pure artificial analogs of phenylalanine, tryptophan, and histidine, with substitutions on the aromatic rings that are not accessible through natural biosynthetic pathways. princeton.edu The Fmoc protecting group is compatible with these synthetic transformations and facilitates purification, while the O-methyl group can be retained or strategically cleaved to enable further functionalization. This approach significantly expands the chemical space available for peptide and small molecule design.
The table below illustrates examples of unnatural amino acids that can be synthesized from serine precursors, highlighting the versatility of this approach.
| Precursor Scaffold | Reaction Type | Aryl Halide Partner | Resulting Unnatural Amino Acid Derivative |
| D-Serine Derivative | Metallaphotoredox Coupling | 4-Bromobenzonitrile | D-4-Cyanophenylalanine analog |
| D-Serine Derivative | Metallaphotoredox Coupling | 5-Bromoindole | 5-Substituted D-Tryptophan analog princeton.edu |
| D-Serine Derivative | Metallaphotoredox Coupling | 2-Bromonaphthalene | D-2-Naphthylalanine analog princeton.edu |
| D-Serine Derivative | Metallaphotoredox Coupling | 3-Bromopyridine | 3-Pyridyl-D-alanine analog |
This table is illustrative of the types of derivatives that can be created from a serine scaffold.
A major hurdle in the development of therapeutic peptides is their rapid degradation by proteases in the body. nih.govoup.com Proteases, such as trypsin and chymotrypsin, are enzymes that catalyze the breakdown of proteins and peptides. They exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds formed between L-amino acids. nih.gov
Incorporating D-amino acids, such as D-serine from this compound, is a highly effective and widely adopted strategy to enhance peptide stability against proteolytic degradation. nih.govpeptide.com When a D-amino acid is present at or near a potential protease cleavage site, it disrupts the stereochemistry required for the enzyme's active site to bind and catalyze hydrolysis. This makes the peptide bond resistant to cleavage, thereby increasing the peptide's circulating half-life and bioavailability. nih.gov
This strategy can be applied by replacing a single L-amino acid with its D-enantiomer at a known cleavage site or by creating analogues where all amino acids are in the D-configuration (an "all-D" peptide). oup.comnih.gov Studies on various antimicrobial peptides (AMPs) have demonstrated that the substitution of L-amino acids with D-enantiomers significantly increases their resistance to degradation by trypsin and chymotrypsin, which is a critical step in transforming AMPs into viable therapeutics. oup.comnih.gov
The following table summarizes research findings on the effect of D-amino acid substitution on the proteolytic stability of peptides.
| Peptide | Modification | Target Protease | Outcome | Reference |
| Pep05 (KRLFKKLLKYLRKF) | L-Lys and L-Arg replaced with D-Lys and D-Arg | Trypsin, Plasma Proteases | Enhanced stability toward proteases. nih.gov | nih.gov |
| Polybia-CP | All L-amino acids replaced with D-enantiomers (D-CP) | Trypsin, Chymotrypsin | Increased resistance to both proteases. oup.com | oup.com |
| Polybia-CP | Partial L-Lys replaced with D-Lys (D-lys-CP) | Trypsin | Increased resistance to trypsin only. oup.com | oup.com |
| Magainin 2 analog (MSI-238) | All-D analogue | General Proteases | Exhibited increased proteolytic resistance. nih.gov | nih.gov |
Research in Glycopeptide Synthesis and O-Linked Glycan Chemistry
Glycosylation, the enzymatic attachment of sugars (glycans) to proteins, is a critical post-translational modification that influences protein folding, stability, and function. rsc.orgwikipedia.org O-linked glycosylation specifically involves the attachment of a sugar molecule to the hydroxyl group of a serine or threonine residue. wikipedia.org The chemical synthesis of glycopeptides is essential for studying the precise biological roles of specific glycan structures.
In this context, this compound plays a unique and important role as a specialized building block. The synthesis of complex glycopeptides often requires a strategy where specific serine or threonine residues are glycosylated while others are not. The methyl group on the side chain of this compound acts as a permanent protecting group for the hydroxyl function, effectively preventing it from being glycosylated.
Therefore, researchers use this compound to incorporate a D-serine residue that is intended to remain non-glycosylated throughout the synthesis. This allows for the selective glycosylation of other unprotected serine or threonine residues within the same peptide sequence. This building block is crucial for creating negative controls in glycosylation studies or for synthesizing glycopeptides with precisely defined patterns of glycosylation. Its use stands in contrast to other Fmoc-Ser building blocks that are pre-loaded with sugar moieties (e.g., Fmoc-Ser(Ac₃AcNH-α-Gal)-OH) and are specifically designed for the direct incorporation of a glycosylated amino acid. sigmaaldrich.com The standard method for building glycopeptides involves using these pre-synthesized glycosylated amino acid building blocks in standard Fmoc-based solid-phase peptide synthesis (SPPS). rsc.orgyoungin.com
Analytical Methodologies for Research on Fmoc O Methyl D Ser and Its Derivatives
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for separating Fmoc-O-methyl-D-Serine from impurities and for resolving its enantiomers. These techniques are crucial for verifying the stereochemical purity of the compound, which is a critical factor in its application, particularly in peptide synthesis. semanticscholar.org
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of Fmoc-protected amino acids. researchgate.netnih.gov The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation.
For the analysis of Fmoc-amino acid derivatives, reversed-phase HPLC (RP-HPLC) is commonly utilized. researchgate.net A typical setup might employ a C18 column, which is a non-polar stationary phase. researchgate.netconicet.gov.ar The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). myfoodresearch.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to separate compounds with varying polarities. researchgate.net
Method validation is a critical step to ensure the reliability of the analytical data. nih.gov This process involves assessing several parameters:
Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components. nih.gov
Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a given range. researchgate.net
Accuracy: The closeness of the measured value to the true value, often determined through recovery studies. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
The derivatization of amino acids with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is a well-established pre-column derivatization technique in HPLC analysis. oup.comresearchgate.net This process enhances the detectability of the amino acids by introducing the highly UV-active fluorenyl group, allowing for sensitive detection using a UV or fluorescence detector. dss.go.th The reaction is typically carried out in a borate (B1201080) buffer at an alkaline pH to facilitate the reaction. conicet.gov.artsijournals.com
A study focusing on the analysis of 18 free amino acids utilized pre-column derivatization with Fmoc-Cl and subsequent separation on a C18 column. researchgate.net The method was validated for linearity, precision, and accuracy, demonstrating its suitability for quantitative analysis. researchgate.net Another method employed a combination of o-phthalaldehyde (B127526) (OPA) for primary amino acids and Fmoc-Cl for secondary amino acids, allowing for the simultaneous analysis of a wide range of amino acids. dss.go.th
Interactive Table: HPLC Method Parameters for Fmoc-Amino Acid Analysis
| Parameter | Typical Conditions | Source |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netconicet.gov.ar |
| Mobile Phase A | Aqueous buffer (e.g., 0.05 M sodium acetate, pH 4.2) | myfoodresearch.com |
| Mobile Phase B | Acetonitrile or Methanol | researchgate.netmyfoodresearch.com |
| Elution | Gradient | researchgate.net |
| Flow Rate | 0.7 - 1.5 mL/min | researchgate.net |
| Detection | UV (e.g., 265 nm) or Fluorescence | dss.go.thtsijournals.com |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | researchgate.net |
Chiral Chromatography for Enantiomeric Separation and Quantification
The separation of enantiomers is of paramount importance, as the biological activity of chiral molecules is often stereospecific. chromatographytoday.com Chiral chromatography is the most widely used technique for determining the enantiomeric purity of amino acids and their derivatives. chromatographytoday.comnih.gov This can be achieved through two main approaches: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent. nih.gov
For the direct separation of Fmoc-amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. researchgate.net For instance, cellulose tris(3-chloro-4-methylphenylcarbamate) has been successfully used for the enantiomeric separation of various Fmoc-amino acids. researchgate.net Another approach involves the use of quinine-based zwitterionic and anion-exchanger type CSPs, which have demonstrated good separation for a range of Nα-Fmoc proteinogenic amino acids. semanticscholar.orgnih.gov In these separations, the D-enantiomer often elutes before the L-enantiomer. semanticscholar.org
The mobile phase composition plays a critical role in achieving enantioseparation. nih.gov A mixture of organic solvents like methanol and acetonitrile, often with acidic and basic additives such as formic acid and triethylamine, is commonly employed to modulate the retention and selectivity. nih.gov
The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a conventional achiral column. Reagents like o-phthalaldehyde (OPA) in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC), can be used to form fluorescent diastereomeric isoindole derivatives of amino acids, which can then be separated by reversed-phase HPLC. nih.gov
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) in Chiral Analysis
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another powerful technique for chiral analysis, particularly for volatile derivatives of amino acids. nih.govcreative-proteomics.com For GC analysis, amino acids must first be converted into volatile derivatives. creative-proteomics.com This is typically achieved through a two-step process of esterification followed by acylation. nih.gov
A common derivatization procedure for the chiral analysis of serine involves esterification with an alcohol (e.g., isobutanol) followed by acylation with a chiral reagent like S-(-)-N-(heptafluorobutyryl)prolyl chloride (HPC). nih.gov The resulting diastereomeric derivatives can then be separated on a standard achiral capillary column. nih.gov This method has been shown to be highly sensitive, with detection limits in the picogram range. nih.gov
Alternatively, direct enantiomeric separation can be achieved using a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative or a chiral selector like Chirasil-Val. researchgate.net This approach eliminates the need for a chiral derivatizing agent. The amino acids are still derivatized to increase their volatility, for example, by reaction with an alkyl chloroformate. researchgate.net
GC-MS provides both chromatographic separation and mass spectrometric detection, offering high selectivity and sensitivity. nih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance the detection of specific derivatives, further improving the method's specificity. researchgate.net
Spectroscopic Characterization in Academic Research
Spectroscopic techniques are vital for the structural elucidation and purity assessment of Fmoc-O-methyl-D-Serine and its derivatives. These methods provide detailed information about the molecular structure and composition of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the identity and structure of Fmoc-protected amino acids. scienceopen.com
In the ¹H NMR spectrum of an Fmoc-protected amino acid, characteristic signals can be observed for the protons of the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the protons of the amino acid backbone, and the protons of any protecting groups. nih.gov For Fmoc-O-methyl-D-Serine, specific signals for the O-methyl group would be expected.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. scienceopen.com The carbonyl carbon of the carboxylic acid and the carbons of the Fmoc group give rise to distinct signals. The chemical shifts of the carbons in the serine backbone and the O-methyl group provide further structural confirmation.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and between protons and carbons, respectively. This allows for the unambiguous assignment of all signals in the NMR spectra, providing a comprehensive structural elucidation. scienceopen.com The use of isotopically labeled amino acids (e.g., with ¹³C and ¹⁵N) can further enhance NMR studies, particularly for more complex peptide structures. nih.gov
Interactive Table: Representative ¹H NMR Chemical Shifts for Fmoc-Amino Acid Moieties
| Proton Type | Approximate Chemical Shift (δ, ppm) | Source |
|---|---|---|
| Fmoc aromatic protons | 7.20 - 7.80 | nih.gov |
| Fmoc CH and CH₂ | 4.10 - 4.50 | nih.gov |
| α-proton of amino acid | ~4.20 | nih.gov |
Mass Spectrometry (MS) for Peptide Sequence Verification and Purity Assessment
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to obtain structural information through fragmentation analysis. mdpi.com For Fmoc-O-methyl-D-Serine, MS can confirm the molecular weight, thus verifying its identity and assessing its purity.
In the context of peptide synthesis, MS is indispensable for verifying the correct sequence of amino acids in a peptide chain. nih.govnews-medical.net Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the peptide molecules. rsc.org The resulting ions are then analyzed by a mass analyzer (e.g., time-of-flight, quadrupole, or Orbitrap). birmingham.ac.uk
Tandem mass spectrometry (MS/MS) is a powerful extension of MS for peptide sequencing. nih.gov In an MS/MS experiment, a specific peptide ion is selected, fragmented (e.g., by collision-induced dissociation), and the masses of the resulting fragment ions are measured. nih.gov The fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be determined. nih.gov This technique is crucial for confirming the incorporation of Fmoc-O-methyl-D-Serine into a peptide and for identifying any potential modifications or impurities. news-medical.net
UV-Vis Spectroscopy for Monitoring Fmoc Deprotection Kinetics
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that is frequently monitored in real-time using UV-Vis spectroscopy. The process relies on the fact that the cleavage of the Fmoc group releases a dibenzofulvene (DBF) molecule. chempep.com This DBF molecule, or its subsequent adduct formed with a secondary amine like piperidine (B6355638), is a strong chromophore with a distinct absorbance maximum around 300-301 nm. chempep.comrsc.org
The kinetics of the Fmoc deprotection reaction are typically studied by monitoring the increase in absorbance at this wavelength over time. rsc.orgresearchgate.net This provides a direct measure of the rate at which the Fmoc group is cleaved from the peptide resin. scholaris.ca A robust and simple protocol for monitoring these kinetics involves quenching the reaction at specific time points and analyzing the concentration of the DBF adduct in the solution using a UV-Vis spectrometer. rsc.org This method allows for the quantitative comparison of different deprotection reagents and conditions. rsc.org
For instance, studies have utilized this technique to compare the efficacy of various amine bases, such as piperidine, piperazine, and 1,8-diazabicycloundec-7-ene (DBU), in removing the Fmoc group. rsc.org The rate of deprotection is calculated from the percentage of the theoretical resin loading by measuring the absorbance at 300 nm. researchgate.net This analytical approach is not only crucial for optimizing reaction conditions in research settings but is also employed in automated peptide synthesizers to ensure complete deprotection before the next coupling cycle. chempep.comtec5usa.com The data gathered from these kinetic studies, such as the integral, height, and width of the time-resolved UV-Vis deprotection traces, can be used to analyze the efficiency of each iterative amide coupling cycle. amidetech.comnih.gov
Table 1: UV-Vis Absorbance Data for Monitoring Fmoc Deprotection
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Absorbance Maximum (λmax) | ~301 nm | Wavelength at which the dibenzofulvene (DBF)-piperidine adduct exhibits maximum absorbance. | rsc.org |
| Molar Extinction Coefficient (ε) | Not specified | A measure of how strongly the chromophore absorbs light at a given wavelength. | |
| Reaction Time | Variable | The duration over which the deprotection reaction is monitored. | researchgate.net |
| Deprotection Reagent | e.g., 20% Piperidine in DMF | The base used to cleave the Fmoc group. | rsc.org |
Advanced Structural and Computational Studies of Fmoc-O-methyl-D-Ser Containing Peptides
Understanding the three-dimensional structure and conformational behavior of peptides containing modified amino acids like Fmoc-O-methyl-D-Serine is crucial for designing novel biomolecules. Advanced techniques such as X-ray crystallography and computational modeling provide invaluable insights at the atomic level.
While a crystal structure for Fmoc-O-methyl-D-Serine itself was not found in the provided search results, X-ray diffraction studies on analogous Fmoc-amino acid derivatives offer significant insights into their molecular geometry and packing. colab.ws These studies have been instrumental in understanding the conformational preferences of the Fmoc group and the attached amino acid residue. colab.ws
For example, the crystal structure of Fmoc-4S-(4-iodophenyl) hydroxyproline (B1673980) revealed a cis Fmoc-proline bond and an extended conformation, which is influenced by intramolecular C-H/π interactions. researchgate.net Similarly, analyses of various Nα-protected amino acid derivatives, including those with Fmoc, have provided detailed geometric parameters such as bond lengths, bond angles, and torsion angles. colab.ws This information is critical for understanding amino acid reactivity and the tendency for racemization. colab.ws The crystal structures of Fmoc-protected amino acids often reveal how these molecules self-assemble, with π–π stacking interactions of the Fmoc groups playing a significant role in forming ordered structures. rsc.orgresearchgate.net
Table 2: Crystallographic Data for an Analogous Fmoc-Amino Acid Derivative (Fmoc-hyp(4-I-Ph)-OH)
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Crystal System | Not specified | The symmetry system of the crystal lattice. | |
| Space Group | Not specified | The symmetry group of the crystal. | |
| ω (Omega) Torsion Angle | +8.6° | Indicates a cis Fmoc-proline bond. | researchgate.net |
| φ (Phi) Torsion Angle | -83.1° | Describes the rotation around the N-Cα bond. | researchgate.net |
| ψ (Psi) Torsion Angle | +174.0° | Describes the rotation around the Cα-C' bond. | researchgate.net |
| Key Interaction | C-H/π interaction (2.65 Å) | An intramolecular interaction between a proline Hβ and the iodophenyl ring. | researchgate.net |
Molecular dynamics (MD) simulations, for instance, use classical equations of motion to predict the behavior of molecules over time, providing insights into peptide function and interactions. nih.govnih.gov Coarse-grained modeling simplifies the representation of the peptide, allowing for the study of larger systems and longer timescales, which is particularly useful for investigating self-assembly processes. nih.gov
These computational approaches can be combined with experimental data to refine structural models and understand intermolecular interactions. For example, computational models can map the structural representations of amino acids and peptide sequences to experimental parameters, such as those obtained from UV-Vis deprotection data, to predict reaction outcomes with high accuracy. amidetech.comnih.gov Furthermore, advanced methods like quantum mechanics/molecular mechanics (QM/MM) can be used to estimate binding free energies between a peptide and its target, guiding the design of more potent analogs. nih.gov The development of predictive models, such as PepSySco, which forecasts the success of peptide synthesis based on the amino acid sequence, highlights the growing power of computational tools in peptide science. mpg.de
Derivatization Techniques for Enhanced Analytical Detection
Many amino acids, including serine derivatives, lack a strong chromophore, making their detection by UV-Vis or fluorescence spectroscopy challenging without chemical modification. waters.com Derivatization is a common strategy to overcome this limitation by attaching a "tag" to the amino acid that enhances its detectability. shimadzu.comgoogle.com This is particularly important for trace-level analysis. tsijournals.com
Pre-column derivatization, where the amino acid is modified before chromatographic separation, is a widely used technique. shimadzu.comactascientific.com Several reagents are available for this purpose, including:
9-Fluorenylmethyl-chloroformate (FMOC-Cl): This reagent reacts with the amino group of amino acids to form a highly fluorescent N-Fmoc derivative. google.comtsijournals.com This method has been successfully applied for the quantitative determination of D-Serine in drug substances by reverse-phase high-performance liquid chromatography (RP-HPLC). tsijournals.com
o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form fluorescent isoindole derivatives. actascientific.comlcms.cz This is a sensitive method for analyzing neuroactive amino acids. lcms.cz
Dansyl chloride (Dns-Cl): This reagent also reacts with primary and secondary amines to produce fluorescent derivatives. google.com
Phenyl isothiocyanate (PITC): PITC is another common derivatizing agent used in amino acid analysis. shimadzu.comgoogle.com
The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity and the compatibility with the separation and detection methods. shimadzu.com For example, derivatization can be optimized to improve ionization in mass spectrometry, thereby enhancing detection sensitivity. google.com
Table 3: Common Derivatization Reagents for Amino Acid Analysis
| Reagent | Abbreviation | Functional Group Targeted | Detection Method | Reference |
|---|---|---|---|---|
| 9-Fluorenylmethyl-chloroformate | FMOC-Cl | Primary/Secondary Amines | Fluorescence, UV | google.comtsijournals.com |
| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence, Electrochemical | actascientific.comlcms.cz |
| Dansyl chloride | Dns-Cl | Primary/Secondary Amines | Fluorescence | google.com |
| Phenyl isothiocyanate | PITC | Primary/Secondary Amines | UV | shimadzu.comgoogle.com |
| N-alkyl-nicotinic acid N-hydroxysuccinimide ester | C,,-NA-NHS | Primary/Secondary Amines | UV, Fluorescence, MS | google.com |
Table of Compounds
| Compound Name |
|---|
| Fmoc-O-methyl-D-Serine |
| Fmoc-4S-(4-iodophenyl) hydroxyproline |
| Dibenzofulvene |
| Piperidine |
| Piperazine |
| 1,8-Diazabicycloundec-7-ene |
| 9-Fluorenylmethyl-chloroformate |
| o-Phthalaldehyde |
| Dansyl chloride |
| Phenyl isothiocyanate |
| N-alkyl-nicotinic acid N-hydroxysuccinimide ester |
| Nα-Fmoc-O-tert-butyl-d-serine |
| Fmoc-Trp(Boc)-OH |
| Fmoc-Cys(StBu)-OH |
| Fmoc-Lys(Boc)-OH |
| Selenomethionine |
| D-Serine |
| L-Serine |
| Glycine (B1666218) |
| Alanine |
| Valine |
| Leucine |
| Isoleucine |
| Proline |
| Methionine |
| Arginine |
| Asparagine |
| Tyrosine |
| Aspartic Acid |
| Glutamic Acid |
| Lysine |
| Tryptophan |
| Cysteine |
Challenges, Innovations, and Future Research Directions
Addressing "Difficult Sequences" and Peptide Aggregation Phenomena in SPPS
The synthesis of "difficult sequences," often rich in hydrophobic or β-branched amino acids, is a significant challenge in SPPS. nih.gov These sequences are prone to inter- and intramolecular hydrogen bonding, leading to the formation of secondary structures like β-sheets. nih.gov This aggregation can hinder solvent and reagent access to the growing peptide chain, resulting in incomplete couplings and deprotection steps. peptide.compeptide.com While Fmoc-O-methyl-D-Ser is not inherently one of the most aggregation-prone residues itself, its presence within a hydrophobic sequence can contribute to these synthetic difficulties.
Several strategies are employed to mitigate aggregation in SPPS:
Chaotropic Salts and Solvents: Additives like lithium chloride (LiCl) or the use of solvents such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can disrupt hydrogen bonding networks. peptide.com
Elevated Temperatures and Microwave Irradiation: Performing coupling reactions at higher temperatures or utilizing microwave energy can enhance reaction kinetics and disrupt aggregation. nih.govpeptide.com
Backbone Protection: The introduction of temporary protecting groups on the backbone amide nitrogen, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can effectively prevent hydrogen bond formation. peptide.com
Pseudoprolines and Depsipeptides: The incorporation of pseudoproline dipeptides or the formation of depsipeptides (ester bonds) at specific points in the sequence can introduce "kinks" that disrupt the formation of stable secondary structures. nih.govresearchgate.net
The choice of strategy often depends on the specific sequence and the point at which aggregation occurs during the synthesis. For peptides containing this compound, a careful evaluation of the surrounding amino acid sequence is crucial to anticipate and address potential aggregation issues.
Development of Sustainable and Green Chemistry Approaches in this compound Synthesis
Traditional peptide synthesis, including the preparation of Fmoc-protected amino acids, is often characterized by the use of large volumes of hazardous solvents and reagents, leading to significant chemical waste. rsc.orgrsc.org There is a growing emphasis on developing more sustainable and "green" synthetic methodologies within the field.
Key areas of innovation in green peptide chemistry include:
Solvent Replacement: N,N-Dimethylformamide (DMF) is a widely used but reprotoxic solvent in SPPS. acs.org Research is actively exploring greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP). acs.orgacs.org The solubility and reactivity of this compound and its coupling reagents in these alternative solvents are critical considerations for their successful implementation. acs.org
Alternative Reagents: The development of more environmentally benign coupling and deprotection reagents is another focus. rsc.org For instance, research has explored using 4-methylpiperidine (B120128) as a less regulated alternative to piperidine (B6355638) for Fmoc deprotection. tandfonline.com Additionally, greener coupling agents are being investigated to replace traditional carbodiimides and uronium/aminium salts. tandfonline.com
Flow Chemistry: Continuous flow synthesis offers potential advantages in terms of reduced solvent consumption, improved heat transfer, and enhanced process control, contributing to a more sustainable process. chemrxiv.org
The synthesis of the this compound building block itself can also be optimized for sustainability. This includes exploring enzymatic methods or catalytic processes that minimize the use of hazardous reagents and solvents. One study demonstrated an eco-friendly method for peptide bond formation using Fmoc-amino acid chlorides under biphasic conditions with an agro-waste derived solvent medium. eurekaselect.com
Exploration of Novel Protecting Group Strategies and Orthogonal Chemistry in Peptide Synthesis
The Fmoc/tBu strategy is the cornerstone of modern SPPS. scielo.org.mx However, certain sequences can present challenges such as aspartimide formation or side reactions related to specific protecting groups. iris-biotech.debiotage.com The exploration of novel protecting groups and orthogonal chemistries offers ways to circumvent these issues and expand the capabilities of peptide synthesis.
Orthogonal Protecting Groups: Orthogonality in protecting groups means that each class of protecting group can be removed under specific conditions without affecting the others. researchgate.net This allows for the synthesis of complex peptides with site-specific modifications, such as branched or cyclic structures. sigmaaldrich.com For D-serine derivatives like this compound, the standard Fmoc (base-labile) and tert-butyl (acid-labile) groups provide a basic orthogonal set. mdpi.comresearchgate.net
Novel Protecting Group Strategies:
Alternative Nα-Protecting Groups: While Fmoc is dominant, other groups like the 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, which is photolabile, offer alternative deprotection methods. researchgate.net
Side-Chain Protecting Groups: For residues prone to side reactions, such as aspartic acid, the development of bulkier or alternative side-chain protecting groups like 3-methylpent-3-yl (Mpe) or 2-phenylisopropyl (2-PhiPr) can suppress unwanted reactions like aspartimide formation. biotage.comsigmaaldrich.com
Safety-Catch Linkers and Protecting Groups: These are groups that are stable under normal synthesis conditions but can be "activated" for cleavage by a specific chemical transformation. google.com
The development of new protecting groups for the hydroxyl function of serine, or alternative strategies for its methylation, could provide further flexibility in synthesizing peptides containing O-methyl-D-serine, particularly in the context of other modifications.
Advancement of High-Throughput Synthesis and Screening Methodologies
The discovery of novel bioactive peptides often relies on the synthesis and screening of large peptide libraries. High-throughput methods are essential for accelerating this process.
High-Throughput Synthesis:
Automated Peptide Synthesizers: Modern automated synthesizers can perform SPPS in parallel, significantly increasing the number of peptides that can be produced simultaneously. nih.gov
Split-and-Pool Synthesis: This technique allows for the generation of vast libraries of peptides on resin beads, where each bead carries a unique peptide sequence. nih.gov
Microarray-Based Synthesis: Peptides can be synthesized directly on a chip or glass surface, creating high-density peptide arrays for screening purposes. nih.gov
High-Throughput Screening: Once synthesized, these peptide libraries must be screened for desired activities.
Binding Assays: Peptide microarrays can be incubated with fluorescently labeled target proteins to identify binding partners. rsc.org
Cell-Based Assays: Libraries of peptides can be tested for their effects on cells, such as inhibition of cell growth or activation of a specific signaling pathway.
Mass Spectrometry-Based Screening: Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to identify and sequence active peptides from complex mixtures. mit.edu
Incorporating this compound into these high-throughput workflows requires that the synthetic and cleavage conditions are compatible with the screening platform and that the analytical methods can account for the mass and properties of this modified amino acid. mdpi.com Computational tools are also emerging that can predict the properties of peptides containing modified amino acids, potentially streamlining the discovery process. mdpi.com
Emerging Applications and Unexplored Biological Roles of D-O-Methylated Serine in Peptides
The incorporation of D-amino acids and other modifications like O-methylation into peptides can profoundly alter their properties. While the full biological implications of D-O-methylated serine are still being uncovered, several promising areas of application and research are emerging.
Potential Applications:
Enhanced Proteolytic Stability: D-amino acids are not recognized by proteases, the enzymes that degrade peptides. mdpi.com This makes peptides containing D-O-methylated serine more resistant to degradation in biological systems, a highly desirable trait for therapeutic peptides.
Improved Bioavailability and Pharmacokinetics: The increased stability and altered physicochemical properties imparted by D-O-methylated serine can lead to longer half-lives and better absorption of peptide drugs.
Conformational Control: The inclusion of D-amino acids can induce specific secondary structures, such as β-turns, which can be crucial for binding to a biological target. mdpi.com This allows for the design of peptidomimetics with enhanced potency and selectivity. For instance, an astin-C analogue containing a D-amino acid showed better immunosuppressant activity than its all-L isomer. mdpi.com Similarly, a peptide with D-serine at a specific position was four times more potent in its inhibitory action on P-type Ca channels. mdpi.com
Novel Therapeutics: Serine derivatives are being investigated for a range of therapeutic applications, including as enzyme inhibitors and for their neuroprotective properties. Peptides containing D-O-methylated serine could offer unique advantages in these areas.
Unexplored Biological Roles: The natural occurrence and biological roles of D-O-methylated serine in endogenous peptides and proteins are largely unknown. Research in this area could reveal novel post-translational modifications and signaling pathways. The development of analytical techniques capable of detecting and quantifying this specific modification in biological samples will be crucial for advancing this field of study.
Q & A
Q. What is the role of Fmoc-O-methyl-D-Ser in solid-phase peptide synthesis (SPPS)?
this compound is a protected amino acid derivative used to introduce O-methyl-D-serine residues into peptide chains. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during synthesis, while the O-methyl ether protects the serine hydroxyl side chain. This dual protection prevents undesired side reactions during coupling and elongation steps. In SPPS, the Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF), enabling sequential amino acid coupling via carbodiimide activators like DCC or HOBt .
Q. How do researchers select orthogonal protecting groups for this compound in complex peptide sequences?
Orthogonal protection ensures selective deprotection without disrupting other functional groups. For this compound:
- The Fmoc group is base-labile (removed with piperidine).
- The O-methyl ether is stable under basic conditions but requires acidolysis (e.g., HF or TFMSA) for final cleavage from the resin and global deprotection . Side-chain protection (e.g., benzyl ethers) for other residues must be compatible with these conditions. For example, tert-butyl-based groups are avoided if strong acids like TFMSA are used .
Q. What analytical methods are critical for characterizing this compound purity and structural integrity?
- HPLC : Reverse-phase HPLC with UV detection (e.g., 265 nm for Fmoc absorbance) assesses purity and identifies impurities.
- LC-MS : Confirms molecular weight and detects side products (e.g., incomplete deprotection or oxidation).
- NMR : 1H/13C NMR verifies stereochemistry (D-configuration) and methyl ether substitution .
Advanced Research Questions
Q. How can coupling efficiency be optimized for sterically hindered this compound in automated peptide synthesis?
Steric hindrance from the O-methyl group may reduce coupling efficiency. Strategies include:
Q. What are the challenges in deprotecting O-methyl-D-serine residues post-synthesis?
The O-methyl ether is resistant to standard acidic (TFA) or basic (piperidine) conditions. Full deprotection typically requires:
Q. How should researchers address contradictions in reported synthetic yields for this compound-containing peptides?
Yield discrepancies often arise from:
Q. What methodologies enable site-specific glycosylation using this compound derivatives?
this compound can be glycosylated post-synthesis via:
Q. How does storage condition variability impact this compound stability?
Degradation pathways include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
